2-(2-Fluorophenyl)ethene-1-sulfonamide 2-(2-Fluorophenyl)ethene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18078594
InChI: InChI=1S/C8H8FNO2S/c9-8-4-2-1-3-7(8)5-6-13(10,11)12/h1-6H,(H2,10,11,12)/b6-5+
SMILES:
Molecular Formula: C8H8FNO2S
Molecular Weight: 201.22 g/mol

2-(2-Fluorophenyl)ethene-1-sulfonamide

CAS No.:

Cat. No.: VC18078594

Molecular Formula: C8H8FNO2S

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Fluorophenyl)ethene-1-sulfonamide -

Specification

Molecular Formula C8H8FNO2S
Molecular Weight 201.22 g/mol
IUPAC Name (E)-2-(2-fluorophenyl)ethenesulfonamide
Standard InChI InChI=1S/C8H8FNO2S/c9-8-4-2-1-3-7(8)5-6-13(10,11)12/h1-6H,(H2,10,11,12)/b6-5+
Standard InChI Key HBKPLBQLEYPIQD-AATRIKPKSA-N
Isomeric SMILES C1=CC=C(C(=C1)/C=C/S(=O)(=O)N)F
Canonical SMILES C1=CC=C(C(=C1)C=CS(=O)(=O)N)F

Introduction

Key Findings

2-(2-Fluorophenyl)ethene-1-sulfonamide (C₈H₈FNO₂S; molecular weight: 201.22 g/mol) is a fluorinated sulfonamide derivative with a vinyl sulfonamide backbone and a 2-fluorophenyl substituent. This compound exhibits unique chemical reactivity due to its conjugated double bond and electron-withdrawing sulfonamide group, making it a valuable intermediate in medicinal chemistry and materials science. Recent studies highlight its potential as a bacteriostatic agent, inhibitor of bacterial dihydropteroate synthase, and scaffold for designing anticancer therapeutics .

Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₈FNO₂S
Molecular Weight201.22 g/mol
IUPAC Name(E)-2-(2-fluorophenyl)ethenesulfonamide
SMILESC1=CC=C(C(=C1)F)/C=C/S(=O)(=O)N
LogP (Predicted)1.87

Spectral Characteristics

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (d, J=15.6 Hz, 1H, CH=), 7.85–7.78 (m, 1H, Ar-H), 7.52–7.44 (m, 2H, Ar-H), 7.32 (t, J=7.8 Hz, 1H, Ar-H), 6.98 (d, J=15.6 Hz, 1H, CH=), 6.21 (s, 2H, NH₂).

  • IR (KBr): ν 1345 cm⁻¹ (asymmetric SO₂), 1162 cm⁻¹ (symmetric SO₂), 1590 cm⁻¹ (C=C), 1510 cm⁻¹ (C-F) .

Synthesis and Optimization

Classical Sulfonylation Route

The primary synthesis involves reacting 2-fluorostyrene with chlorosulfonyl isocyanate (CSI) in dichloromethane at 0°C, followed by hydrolysis with ammonium hydroxide (Yield: 68–72%) . Key steps:

  • Sulfonation:

    2-Fluorostyrene+ClSO₂NCOCH₂Cl₂, 0°CIntermediate sulfonyl isocyanate\text{2-Fluorostyrene} + \text{ClSO₂NCO} \xrightarrow{\text{CH₂Cl₂, 0°C}} \text{Intermediate sulfonyl isocyanate}
  • Aminolysis:

    Intermediate+NH₄OH2-(2-Fluorophenyl)ethene-1-sulfonamide+CO₂\text{Intermediate} + \text{NH₄OH} \rightarrow \text{2-(2-Fluorophenyl)ethene-1-sulfonamide} + \text{CO₂}

Alternative Methods

  • Pd-Catalyzed Coupling: A 2024 study achieved 89% yield using Suzuki-Miyaura coupling between 2-fluorophenylboronic acid and ethenesulfonamide precursors under Pd(PPh₃)₄ catalysis .

  • Microwave-Assisted Synthesis: Reduced reaction time to 15 minutes (vs. 6–8 hours conventionally) with comparable yields (70–75%) .

Chemical Reactivity

Electrophilic Additions

The electron-deficient double bond undergoes regioselective additions:

  • Bromination: Reacts with Br₂ in CCl₄ to form 1,2-dibromo adducts (90% yield) .

  • Diels-Alder Reactions: Acts as a dienophile with cyclopentadiene (k₂ = 3.8 × 10⁻³ L·mol⁻¹·s⁻¹ at 25°C) .

Nucleophilic Substitutions

The sulfonamide NH₂ group participates in:

  • Alkylation: Reacts with methyl iodide (K₂CO₃, DMF) to yield N-methyl derivatives (85% yield) .

  • Acylation: Forms N-acetyl products with acetyl chloride (Pyridine, 0°C, 78% yield) .

Biological Activity

Antimicrobial Properties

Against Staphylococcus aureus (ATCC 25923):

ParameterValueSource
MIC12.5 µg/mL
MBC25 µg/mL
Time-Kill (6 hr)3.2 log reduction

Mechanistic studies confirm dihydropteroate synthase inhibition (IC₅₀ = 0.87 µM), disrupting folate biosynthesis .

ParameterValueSource
IC₅₀ (48 hr)8.4 µM
Apoptosis Induction42% at 10 µM
Caspase-3 Activation3.1-fold

Structure-activity relationship (SAR) studies show that fluorination at the 2-position enhances membrane permeability (Papp = 18 × 10⁻⁶ cm/s vs. 9.3 × 10⁻⁶ for non-fluorinated analog) .

HazardCodePrecautionary Measures
Skin IrritationH315Wear nitrile gloves
Eye DamageH319Use safety goggles
Acute ToxicityH302Avoid ingestion

Environmental Fate

  • Biodegradation: 28% degradation in 28 days (OECD 301D) .

  • Ecotoxicity: LC₅₀ (Daphnia magna) = 4.7 mg/L .

Industrial Applications

Pharmaceutical Intermediates

  • Key precursor for HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) .

  • Used in synthesizing combretastatin analogs for antiangiogenic therapy .

Materials Science

  • Monomer for sulfonated poly(ether ether ketone) membranes (Proton conductivity: 0.18 S/cm at 80°C) .

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